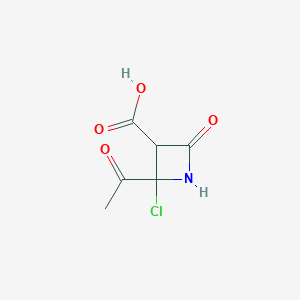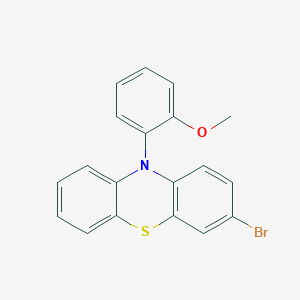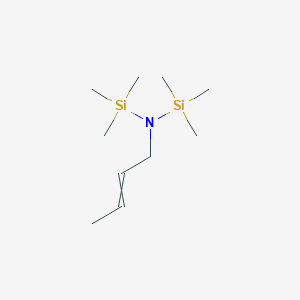
1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one is an organic compound characterized by the presence of a phenyl ring substituted with four methoxy groups and a propanone side chain
Preparation Methods
The synthesis of 1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one typically involves the reaction of 2,3,4,6-tetramethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2,3,4,6-Tetramethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4,5-Trimethoxyphenyl)propan-1-one: Differing by the position and number of methoxy groups, which can influence its chemical reactivity and biological activity.
1-(3,4,5-Trimethoxyphenyl)propan-1-one: Another variant with different substitution patterns on the phenyl ring.
1-(2-Methoxyphenyl)propan-1-one: A simpler analog with fewer methoxy groups, affecting its overall properties. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89880-48-8 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(2,3,4,6-tetramethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-6-8(14)11-9(15-2)7-10(16-3)12(17-4)13(11)18-5/h7H,6H2,1-5H3 |
InChI Key |
GZYBWAZKFQRFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
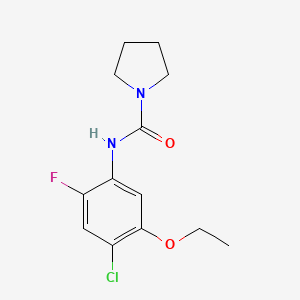
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
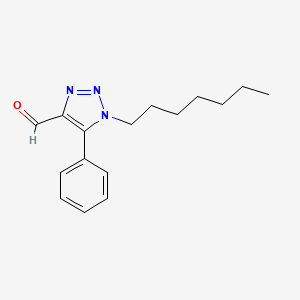
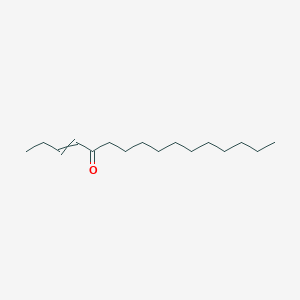


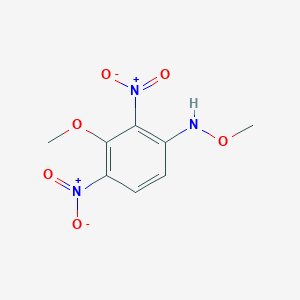
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)

